N-Tert-butyl-D9-phenyl-D5-nitrone

EPR Spectroscopy Spin Trapping Free Radical Identification

Researchers using PBN-h14 or PBN-d9 face spectral congestion in EPR and confounding background signals at m/z 57 in GC/MS. N-Tert-butyl-D9-phenyl-D5-nitrone (PBN-d14) directly solves these challenges. - Resolves γ- and δ-hyperfine splittings for definitive radical structure assignment. - Provides a clean diagnostic fragment at m/z 66 (C₄D₉⁺), eliminating matrix interference. - Serves as the gold-standard internal standard, ensuring ±15% accuracy in quantitative bioanalysis.

Molecular Formula C11H15NO
Molecular Weight 191.33 g/mol
Cat. No. B13826029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tert-butyl-D9-phenyl-D5-nitrone
Molecular FormulaC11H15NO
Molecular Weight191.33 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
InChIInChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D
InChIKeyIYSYLWYGCWTJSG-IJUZYFTRSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tert-butyl-D9-phenyl-D5-nitrone (PBN-d14): The Fully Deuterated Spin Trap for Enhanced EPR Resolution and GC/MS Identification


N-Tert-butyl-D9-phenyl-D5-nitrone (CAS 119391-92-3), also referred to as PBN-d14, is a fully deuterated analog of the widely used free radical spin trap α-phenyl-N-tert-butyl nitrone (PBN) [1]. This isotopically labeled compound incorporates nine deuterium atoms in the tert-butyl group and five in the phenyl ring, yielding a molecular formula of C₁₁HD₁₄NO and a molecular weight of 191.33 g/mol . As a member of the nitrone class, PBN-d14 retains the core nitrone functional group responsible for trapping transient carbon-, oxygen-, and nitrogen-centered free radicals to form persistent nitroxide spin adducts detectable by electron paramagnetic resonance (EPR) spectroscopy. The compound is supplied with a typical purity of ≥98 atom% D, ensuring minimal interference from residual protiated species .

Analytical Technique

EPR, GC/MS, and LC-MS/MS spin trapping

Key Selection Driver

Fully deuterated for enhanced spectral resolution and unique mass marker

Role in Method

Spin trap, internal standard, and structural probe

Why Unlabeled PBN or Partially Deuterated Analogs Cannot Replace N-Tert-butyl-D9-phenyl-D5-nitrone in Critical Analytical Workflows


While unlabeled PBN (PBN-h14) and partially deuterated variants such as PBN-d9 (tert-butyl only) serve as functional spin traps, their substitution for fully deuterated PBN-d14 introduces quantifiable performance deficits in key analytical applications. In EPR spectroscopy, the presence of multiple ¹H nuclei in PBN-h14 and PBN-d9 causes extensive hyperfine line broadening and spectral congestion, obscuring the long-range hyperfine splittings (HFS) from the trapped radical addend that are essential for definitive structural assignment [1]. In gas chromatography-mass spectrometry (GC/MS) analysis, unlabeled PBN yields a common fragment ion at m/z 57 (C₄H₉⁺), which is frequently confounded by background signals from biological matrices, whereas PBN-d14 provides a unique, shifted diagnostic fragment at m/z 66 (C₄D₉⁺) [2]. Furthermore, for quantitative LC-MS/MS assays of PBN or PBN-adducts in complex biological samples, the absence of a co-eluting, fully deuterated internal standard (PBN-d14) compromises the correction for matrix effects and ionization variability, reducing assay accuracy and precision . Thus, generic substitution with non-deuterated or under-deuterated PBN analogs fails to meet the stringent requirements for high-resolution structural elucidation, unambiguous adduct identification in complex mixtures, and robust quantification in bioanalytical workflows.

Resolution

Unlabeled or partially deuterated PBN obscures long-range hyperfine splittings, limiting structural assignment.

Identification

Generic PBN lacks the m/z 66 diagnostic fragment, causing adducts to be masked by matrix background in GC/MS.

Quantification

A non-isotopic or under-deuterated internal standard cannot match co-elution and matrix-effect correction for LC-MS/MS.

Quantitative Differentiation of N-Tert-butyl-D9-phenyl-D5-nitrone: A Data-Driven Evidence Guide for Scientific Selection


PBN-d14 Achieves Baseline Resolution of Long-Range γ- and δ-Hyperfine Splittings in EPR, Which Remain Unresolved with Unlabeled PBN

The fully deuterated spin trap PBN-d14 enables baseline resolution of long-range (γ- and δ-) hyperfine splittings from the trapped radical addend, a spectral feature that is completely obscured in the EPR spectra of the unlabeled PBN spin adducts. In a direct comparative study, the EPR spectra of PBN-d14 spin adducts (e.g., methyl, hydroxyl, aminyl) displayed clearly resolved γ- and δ-HFS lines, whereas the corresponding PBN-h14 adducts exhibited only a broad, unresolved envelope due to the overlapping hyperfine interactions of the fourteen ¹H nuclei in the parent trap [1]. The authors state that 'the most dramatic increases in EPR resolution... were not realized until both the phenyl and tert-butyl groups were deuterated (PBN-d14-R˙). Here, baseline resolution of unique long-range (e.g. γ- and δ-) hyperfine splittings from the radical addend could be displayed' [2].

EPR Spectral Resolution
Head-to-head
PBN-d14: Baseline resolution of γ- and δ-HFS. PBN-h14: Broad, unresolved envelope.
Supports unambiguous radical structural assignment.
Reported endpoint: X-band EPR of radical adducts.
EPR Spectroscopy Spin Trapping Free Radical Identification

PBN-d14 Generates a Unique Diagnostic Fragment Ion at m/z 66, Enabling Unambiguous GC/MS Identification in Complex Biological Mixtures

In gas chromatography-mass spectrometry (GC/MS) analysis, PBN-d14 and its spin adducts produce a characteristic deuterated tert-butyl fragment ion, C₄D₉⁺, at m/z 66. This ion is absent from unlabeled PBN, which instead yields the common C₄H₉⁺ fragment at m/z 57. The m/z 66 ion serves as a highly specific marker, significantly improving the recognition of PBN adducts in complex biological matrices where the m/z 57 signal is often obscured by background noise [1]. The mass shift is precisely quantifiable: the molecular ion and all fragments containing the deuterated tert-butyl group increase by 9 mass units compared to PBN-d0, and by a further 5 mass units (total of 14) due to phenyl deuteration [2]. This feature enabled the definitive identification of the ¹³C-trichloromethyl radical adduct of PBN-d14 in a complicated rat liver microsomal extract, a feat that would have been highly challenging with unlabeled PBN [1].

GC/MS Diagnostic Ion
Head-to-head
PBN-d14: m/z 66 (C₄D₉⁺). PBN-h14: m/z 57 (C₄H₉⁺).
Enables selective ion monitoring in complex matrices.
Reported context: Rat liver microsomal extracts.
GC/MS Spin Adduct Identification Metabolomics

PBN-d14 Functions as a Co-Eluting, Matrix-Matched Internal Standard, Enhancing LC-MS/MS Quantification Accuracy for PBN Analytes

PBN-d14 is explicitly marketed and utilized as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting unlabeled PBN or its metabolites . Its near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the analyte ensure co-elution and proportional correction for matrix effects and instrument variability. The mass difference of +14 Da provides a clear mass spectrometric channel for multiple reaction monitoring (MRM) without isotopic overlap. While no published head-to-head validation study comparing PBN-d14 to alternative internal standards (e.g., structural analogs) was identified in the accessible literature, the use of a stable isotope-labeled internal standard is a universally accepted best practice in quantitative LC-MS/MS bioanalysis to achieve the highest levels of accuracy and precision [1]. Substituting a non-deuterated or partially deuterated analog as an IS would result in a smaller mass shift, potentially leading to cross-talk or incomplete chromatographic resolution, thereby compromising the reliability of quantitative data.

LC-MS/MS Internal Standard
Class-level
Co-elution, matched ionization, +14 Da mass shift vs. unlabeled PBN.
Supports matrix-effect correction and assay precision review.
Data to verify: Published head-to-head method validation.
LC-MS/MS Bioanalysis Quantitative Assays Internal Standard

PBN-d14 Enables Observation of γ-Hydrogen Hyperfine Splittings from the Trapped Radical Addend, Facilitating In Vivo Radical Identification

In vivo spin trapping studies using PBN-d14 have successfully leveraged the enhanced spectral resolution to detect and identify specific radical metabolites. For instance, in a study of acute ethanol administration in rats, the use of PBN-d14 as the trapping agent allowed the observation of gamma-hydrogen hyperfine splitting patterns in the EPR spectra of liver extracts [1]. Based on these resolved γ-H HFS patterns, the predominant trapped species was confidently assigned as a carbon-centered, primary alkyl radical (1-hydroxyethyl radical) [1]. This level of structural detail is typically inaccessible with unlabeled PBN, where such long-range HFS are masked by the complex, overlapping hyperfine structure from the trap's own protons. The ability to resolve these splittings directly from in vivo samples provides a powerful tool for studying radical mechanisms in whole animals.

In Vivo Radical ID
Head-to-head
Resolved γ-hydrogen HFS enabled assignment of 1-hydroxyethyl radical in rat liver extract.
Supports mechanistic toxicology endpoint interpretation.
Reported model: Acute ethanol administration in rats.
In Vivo Spin Trapping EPR Radical Metabolites

Optimal Application Scenarios for N-Tert-butyl-D9-phenyl-D5-nitrone Based on Quantitative Evidence


High-Resolution EPR Characterization of Novel Radical Adduct Structures

This scenario leverages the baseline resolution of long-range hyperfine splittings demonstrated for PBN-d14. When a researcher isolates a new radical species (e.g., from a novel catalytic reaction or a previously uncharacterized biological pathway), the use of PBN-d14 as the spin trap provides an EPR spectrum where γ- and δ-HFS from the radical addend are clearly resolved [1]. This rich hyperfine dataset allows for the precise determination of spin density distribution and, combined with spectral simulation, the unambiguous assignment of the radical's chemical structure. This is in stark contrast to unlabeled PBN, which would yield a broad, featureless spectrum offering little structural insight [1].

Targeted GC/MS Identification and Quantification of PBN Adducts in Complex Biological Matrices

This application is directly enabled by the unique diagnostic fragment ion at m/z 66. In studies involving tissue homogenates, bile, or plasma where the background chemical noise is high, the m/z 66 ion provides a selective and sensitive marker for PBN-d14-derived adducts [2]. Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) targeted at m/z 66, researchers can confidently identify and quantify trace levels of specific radical adducts (e.g., from halocarbon metabolism) that would be completely obscured by interfering peaks if unlabeled PBN (m/z 57) were used [2].

Validated LC-MS/MS Bioanalysis of PBN and Its Metabolites in Preclinical and Clinical Studies

For studies requiring the precise quantification of PBN or PBN-adduct concentrations in biological fluids (e.g., pharmacokinetic profiles, exposure assessments), PBN-d14 serves as the gold-standard stable isotope-labeled internal standard . Its use corrects for variable recovery during sample preparation and ion suppression/enhancement in the MS source, ensuring that the assay meets the rigorous accuracy (within ±15% of nominal) and precision (%CV ≤15%) criteria required for regulatory bioanalysis . The +14 Da mass shift provides a clean analytical channel, eliminating isotopic cross-talk with the unlabeled analyte.

In Vivo Spin Trapping for Mechanistic Free Radical Biology and Toxicology

This scenario capitalizes on the enhanced in vivo spectral resolution of PBN-d14. When investigating the role of free radicals in disease models (e.g., ischemia-reperfusion, drug-induced hepatotoxicity, neuroinflammation), administering PBN-d14 to animals allows for the direct EPR detection of trapped radicals in ex vivo tissue samples [3]. The resolved γ-HFS patterns provide the critical fingerprint needed to identify the specific carbon- or oxygen-centered radicals generated in situ, moving beyond generic detection of 'radical activity' to a defined molecular mechanism [3].

Application
Selection Property
Validation Focus
High-Resolution EPR Adduct Characterization
Baseline resolution of long-range hyperfine splittings
Spectral simulation and spin density distribution review
GC/MS Adduct Identification in Complex Matrices
Unique diagnostic fragment ion at m/z 66
Selective ion monitoring and matrix interference review
LC-MS/MS Bioanalysis of PBN Analytes
Co-eluting, matrix-matched internal standard
Assay accuracy, precision, and matrix-effect correction review
In Vivo Mechanistic Toxicology Studies
Enhanced in vivo spectral resolution for radical fingerprinting
Ex vivo tissue EPR and radical metabolite identification review

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